molecular formula C17H12N2O3S2 B12395218 Alr2-IN-3

Alr2-IN-3

Cat. No.: B12395218
M. Wt: 356.4 g/mol
InChI Key: FWENLZVISCLCNP-PFVOVTSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alr2-IN-3 is a potent inhibitor of the enzyme aldose reductase (ALR2), which plays a crucial role in the polyol pathway by catalyzing the reduction of glucose to sorbitol. This compound has shown significant potential in the treatment of diabetic complications, particularly in preventing the accumulation of sorbitol that can lead to various diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alr2-IN-3 involves the reaction of specific thiazolidinone derivatives with various amines. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to maximize yield and purity. The final product undergoes rigorous quality control to ensure it meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Alr2-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include various amines, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C17H12N2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O3S2/c20-13-5-1-11(2-6-13)9-15-16(22)19(17(23)24-15)18-10-12-3-7-14(21)8-4-12/h1-10,20-21H/b15-9-,18-10+

InChI Key

FWENLZVISCLCNP-PFVOVTSXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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